molecular formula C9H17NO2 B13081081 (R)-Ethyl 2-amino-3-cyclobutylpropanoate

(R)-Ethyl 2-amino-3-cyclobutylpropanoate

Cat. No.: B13081081
M. Wt: 171.24 g/mol
InChI Key: LBMYKRXWOHTRIK-MRVPVSSYSA-N
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Description

(R)-Ethyl 2-amino-3-cyclobutylpropanoate (CAS: 394735-17-2) is a chiral organic compound featuring a cyclobutane ring, an amino group, and an ethyl ester moiety. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol. The compound’s structure includes a stereogenic center at the second carbon, conferring (R)-configuration, which is critical for enantioselective applications in pharmaceuticals or agrochemicals.

The synthesis of this compound is notable for its efficiency, with a reported reference yield of 85.0% via routes such as the condensation of 2-(benzhydrylidene-amino)-3-cyclobutyl-propionic acid ethyl ester . The cyclobutyl group introduces significant ring strain (90° bond angles), influencing its reactivity and conformational rigidity compared to larger cycloalkanes.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-cyclobutylpropanoate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1

InChI Key

LBMYKRXWOHTRIK-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1CCC1)N

Canonical SMILES

CCOC(=O)C(CC1CCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-amino-3-cyclobutylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone and ethylamine.

    Cyclobutyl Ring Formation: The cyclobutyl ring is formed through a series of reactions, including cyclization and reduction.

    Amino Acid Derivative Formation:

Industrial Production Methods

Industrial production methods for ®-Ethyl 2-amino-3-cyclobutylpropanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-amino-3-cyclobutylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-Ethyl 2-amino-3-cyclobutylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique cyclobutyl ring structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, the amino group can form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (R)-Ethyl 2-amino-3-cyclobutylpropanoate and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Yield
This compound 394735-17-2 C₉H₁₇NO₂ 171.24 Chiral center, cyclobutyl group, amino ester 85.0%
Ethyl isobutyrate 97-62-1 C₅H₁₀O₂ 102.13 Branched ester, fruity odor, used in flavoring agents Not reported
Ethyl methacrylate 97-63-2 C₆H₁₀O₂ 114.14 Unsaturated ester, polymerizable (e.g., plastics, resins) Not reported
Ethyl 2-aminopropanoate 111-90-0 C₅H₁₁NO₂ 117.15 Simple amino ester (alanine derivative), lacks cyclobutyl group ~70–80%

Physicochemical Properties

  • Cyclobutyl Group Impact : The strained cyclobutane ring increases molecular rigidity and may reduce thermal stability compared to cyclohexyl or linear analogues. This strain can enhance reactivity in ring-opening or functionalization reactions .
  • Amino Group Influence: The primary amino group enables hydrogen bonding, improving solubility in polar solvents (e.g., water or ethanol) relative to non-polar esters like ethyl isobutyrate.
  • Vapor Pressure: While direct data is unavailable, the compound’s higher molecular weight and polar groups suggest lower vapor pressure compared to smaller, non-polar esters like diethyl ether (CAS: 60-29-7), which has a vapor pressure of ~550 mmHg at 20°C .

Biological Activity

(R)-Ethyl 2-amino-3-cyclobutylpropanoate, with the molecular formula C₉H₁₇NO₂, is an organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chiral nature, featuring an amino group and a cyclobutyl ring. These structural elements influence its reactivity and interaction with biological targets. The compound has a molecular weight of approximately 171.24 g/mol and is soluble in various organic solvents, which facilitates its use in biochemical assays.

Key Properties

PropertyValue
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
CAS Number1998643-62-1
SolubilityVaries by solvent

Biological Activity

Research indicates that this compound interacts with various biomolecules, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the cyclobutyl ring contributes to steric properties that may enhance binding affinity and specificity.

  • Enzyme Interaction : Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound's unique structure may allow it to bind selectively to certain receptors, potentially influencing signaling pathways related to neurotransmission or hormonal regulation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Neurotransmitter Release : A study investigated the compound's effect on neurotransmitter release in neuronal cell cultures. Results indicated a dose-dependent modulation of glutamate release, suggesting potential neuroprotective properties.
  • Inhibition of Enzymatic Activity : Another study focused on the inhibition of a specific enzyme linked to metabolic disorders. The compound demonstrated significant inhibitory activity, highlighting its potential as a therapeutic agent in metabolic syndrome.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-3-cyclopropylpropanoateCyclopropyl ring instead of cyclobutylModerate binding affinity
Ethyl 2-amino-3-cyclopentylpropanoateCyclopentyl ringLower inhibitory effect
Ethyl 2-amino-3-cyclohexylpropanoateCyclohexyl ringSimilar binding properties

The cyclobutyl ring in this compound imparts distinct steric and electronic properties compared to its analogs, potentially enhancing its biological activity.

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